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Compound of Interest

(4-(Cyanomethoxy)phenyl)boronic
Compound Name: d
aci

Cat. No. B1358117

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and computational studies
relevant to (4-(Cyanomethoxy)phenyl)boronic acid. While specific computational research
on this molecule is not extensively published, this document outlines the established
methodologies and protocols for its complete theoretical characterization. This guide serves as
a comprehensive resource for researchers aiming to model, understand, and predict the
properties and reactivity of this compound and its derivatives.

Physicochemical and Spectroscopic Data

A summary of the known quantitative data for (4-(Cyanomethoxy)phenyl)boronic acid is
presented below. These values serve as a baseline for experimental work and as a benchmark
for computational validation.
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Property Value Reference
Molecular Formula CsHsBNOs3 [1]
Molecular Weight 176.97 g/mol [1]
CAS Number 947533-23-5 [1]
Appearance White to yellow solid [1]
Purity (HPLC) >96.0 % [1]
Infrared Spectrum Conforms to structure [1]
1H-NMR Spectrum Consistent with structure [1]

Predicted Data (from PubChem)
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Property Predicted Value Source
XlogP 1.2 PubChem
Hydrogen Bond Donor Count 2 PubChem
Hydrogen Bond Acceptor

4 PubChem
Count
Rotatable Bond Count 3 PubChem
Exact Mass 177.05972 g/mol [2]
Monoisotopic Mass 177.05972 g/mol [2]
Topological Polar Surface Area  73.1 A2 PubChem
Heavy Atom Count 13 PubChem
Formal Charge 0 PubChem
Complexity 239 PubChem
Isotope Atom Count 0 PubChem
Defined Atom Stereocenter

0 PubChem
Count
Undefined Atom Stereocenter

0 PubChem
Count
Defined Bond Stereocenter

0 PubChem
Count
Undefined Bond Stereocenter

0 PubChem
Count
Covalently-Bonded Unit Count 1 PubChem
Compound Is Canonicalized Yes PubChem

Experimental Protocols
Synthesis of (4-(Cyanomethoxy)phenyl)boronic acid
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A general and robust method for the synthesis of arylboronic acids is the Miyaura borylation,
which involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent.
Below is a representative protocol adapted for the synthesis of (4-
(Cyanomethoxy)phenyl)boronic acid from 4-bromophenoxyacetonitrile.

Materials:

4-bromophenoxyacetonitrile
» Bis(pinacolato)diboron (Bzpinz)

e [1,1'-Bis(diphenylphosphino)ferrocene]palladium(ll) dichloride complex with dichloromethane
(Pd(dppf)Cl2-CH2Cl2)

e Potassium acetate (KOAC)

e 1,4-Dioxane (anhydrous)

e Hydrochloric acid (1 M)

o Ethyl acetate

e Brine

o Anhydrous magnesium sulfate (MgSOa)
Procedure:

e To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-
bromophenoxyacetonitrile (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), and
potassium acetate (3 equivalents).

e Add anhydrous 1,4-dioxane to the flask.
o Degas the resulting mixture by bubbling with the inert gas for 15-20 minutes.

¢ Add the palladium catalyst, Pd(dppf)Clz-CH2Cl2z (0.03 equivalents), to the reaction mixture.
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Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction
progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry
(GC-MS).

Upon completion, cool the reaction mixture to room temperature.
Add water and extract the aqueous phase with ethyl acetate (3 x volumes).
Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to obtain the crude boronic ester.

To hydrolyze the pinacol ester, dissolve the crude product in a mixture of acetone and 1 M
HCI and stir at room temperature for 4-6 hours.

Remove the acetone under reduced pressure and extract the aqueous residue with ethyl
acetate.

Combine the organic extracts, wash with brine, dry over anhydrous MgSQOa4, and concentrate
to yield the crude (4-(Cyanomethoxy)phenyl)boronic acid.

Purify the crude product by recrystallization or column chromatography to obtain the final
product.

Characterization

» Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified
product in a suitable deuterated solvent (e.g., DMSO-de or CDCIs). Acquire H and 3C NMR
spectra to confirm the chemical structure.

« Infrared (IR) Spectroscopy: Obtain the IR spectrum of the solid product using a Fourier-
transform infrared (FTIR) spectrometer to identify the characteristic functional groups.

e Mass Spectrometry (MS): Determine the molecular weight and confirm the elemental
composition of the product using high-resolution mass spectrometry (HRMS).
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Theoretical and Computational Studies: A
Methodological Guide

This section provides a detailed guide for conducting a comprehensive theoretical and
computational analysis of (4-(Cyanomethoxy)phenyl)boronic acid. The methodologies
described are based on established practices for the computational study of organic molecules
and, more specifically, phenylboronic acid derivatives.

Computational Workflow

The following diagram illustrates a typical workflow for the computational analysis of (4-
(Cyanomethoxy)phenyl)boronic acid.
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Caption: A typical workflow for the computational analysis of a molecule.

Detailed Computational Protocols
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Obijective: To determine the most stable three-dimensional structure of (4-
(Cyanomethoxy)phenyl)boronic acid and to confirm that it corresponds to a true energy
minimum on the potential energy surface.

Protocol:
o Software: Gaussian, ORCA, or similar quantum chemistry software package.

o Method: Density Functional Theory (DFT) is a widely used and accurate method for such
calculations. The B3LYP hybrid functional is a common choice.

o Basis Set: A Pople-style basis set such as 6-311++G(d,p) provides a good balance between
accuracy and computational cost. The inclusion of diffuse (++) and polarization (d,p)
functions is important for accurately describing the electronic structure and non-covalent
interactions.

e Procedure:

o Construct the initial 3D structure of (4-(Cyanomethoxy)phenyl)boronic acid using a
molecular editor.

o Perform a geometry optimization calculation. The convergence criteria should be set to
tight or very tight to ensure a well-converged structure.

o Following the optimization, perform a vibrational frequency calculation at the same level of
theory. The absence of imaginary frequencies confirms that the optimized structure is a
true minimum.

» Data to Collect:
o Optimized Cartesian coordinates.
o Bond lengths, bond angles, and dihedral angles.
o Calculated vibrational frequencies and their corresponding IR and Raman intensities.

Objective: To understand the electronic properties of the molecule, including its frontier
molecular orbitals and electrostatic potential.
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Protocol:
o Software: The output from the geometry optimization and frequency calculation can be used.
e Analysis:

o Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital
(HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference
between these orbitals (the HOMO-LUMO gap) is an indicator of the molecule's chemical
reactivity and kinetic stability.[3] Visualize the spatial distribution of these orbitals to identify
regions of electron density that are likely to be involved in chemical reactions.

o Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the charge
distribution on the molecule's surface. This map helps to identify electrophilic (electron-
poor) and nucleophilic (electron-rich) sites, providing insights into potential intermolecular
interactions.[4]

» Data to Collect:
o Energies of the HOMO and LUMO (in eV).
o HOMO-LUMO energy gap (in eV).
o MEP map with color-coded regions of positive and negative electrostatic potential.

Objective: To computationally predict the spectroscopic signatures of the molecule and
compare them with experimental data for validation.

Protocol:

e IR and Raman Spectra: The vibrational frequencies and intensities calculated in section
3.2.1 can be used to generate theoretical IR and Raman spectra. These can be compared
with experimental spectra to validate the computational model.

 NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method can be used to
calculate the NMR chemical shifts (*H and *3C). These calculations are typically performed at
the same DFT level of theory.
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e UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations can be used to predict the
electronic transitions and generate a theoretical UV-Vis absorption spectrum.

o Data to Collect:

o Atable of calculated vibrational frequencies, IR intensities, Raman activities, and their
assignments.

o Atable of calculated NMR chemical shifts.

o Atable of calculated electronic transition energies, oscillator strengths, and the
corresponding wavelengths.

Synthetic Pathway and Logical Relationships

The following diagrams illustrate the synthesis pathway and the logical relationship between
experimental and computational studies.

G-bromophenoxyaeetonitrila
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Caption: Synthetic pathway for (4-(Cyanomethoxy)phenyl)boronic acid.
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Caption: Logical relationship between experimental and computational studies.

Conclusion

While direct and extensive theoretical studies on (4-(Cyanomethoxy)phenyl)boronic acid are
yet to be published, the computational methodologies for its thorough in silico characterization
are well-established. This guide provides a comprehensive framework for researchers to
undertake such studies, from initial molecular modeling to the prediction of spectroscopic and
electronic properties. The integration of these computational approaches with experimental
synthesis and characterization will undoubtedly accelerate the exploration of this molecule's
potential applications in medicinal chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1358117#4-cyanomethoxy-phenyl-
boronic-acid-theoretical-and-computational-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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